molecular formula C15H22BNO2 B14781885 2-methyl-3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]pyridine

2-methyl-3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]pyridine

Cat. No.: B14781885
M. Wt: 259.15 g/mol
InChI Key: YPPVPKQUDDOSJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]pyridine is an organic compound that features a pyridine ring substituted with a cyclopropyl group and a boronic ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The pyridine ring can be reduced under specific conditions.

    Substitution: The compound can participate in substitution reactions, particularly at the boronic ester site.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a metal catalyst.

    Substitution: Halogenated compounds and transition metal catalysts.

Major Products

    Oxidation: Boronic acids.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-methyl-3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]pyridine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The boronic ester group is particularly reactive, allowing the compound to participate in cross-coupling reactions and other transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]pyridine is unique due to its combination of a pyridine ring, a cyclopropyl group, and a boronic ester. This combination provides distinct reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications.

Properties

Molecular Formula

C15H22BNO2

Molecular Weight

259.15 g/mol

IUPAC Name

2-methyl-3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]pyridine

InChI

InChI=1S/C15H22BNO2/c1-11-12(7-6-10-17-11)15(8-9-15)16-18-13(2,3)14(4,5)19-16/h6-7,10H,8-9H2,1-5H3

InChI Key

YPPVPKQUDDOSJH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2(CC2)C3=C(N=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.